(E)-5-((5-(2-bromophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one
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Description
(E)-5-((5-(2-bromophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one is a useful research compound. Its molecular formula is C18H15BrN2O3S and its molecular weight is 419.29. The purity is usually 95%.
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Scientific Research Applications
Antitumor Agents Design
Compounds containing furan and thiazol-4-one motifs have been investigated for their potential in designing antitumor agents. For instance, the synthesis of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde derivatives has revealed compounds with promising antitumor activities. These derivatives were compared against reference drugs like 5-fluorouracil, cisplatin, and curcumin, with some showing superior activity. This highlights the potential of furan and thiazol-4-one derivatives in developing new antitumor therapies (Matiichuk et al., 2020).
Antioxidant Agents Synthesis
Research has also focused on synthesizing novel chalcone derivatives with furan components for their potent antioxidant properties. Catalytic synthesis and various analytical methods, including ADMET, QSAR, and molecular modeling studies, have identified compounds with significant antioxidant activities. This research underscores the chemical versatility and therapeutic potential of furan derivatives (Prabakaran et al., 2021).
Pharmacological Activity Enhancement
The introduction of bromine or nitro groups to furan or thiophene rings in compounds has been shown to enhance their pharmacological activities. Studies on such modifications have led to the synthesis of compounds with potential applications as luminophores and in other areas requiring specific electronic and structural properties (Aleksandrov et al., 2016).
Antimicrobial Activities
Derivatives of furan, when synthesized with azole compounds, have shown antimicrobial activities. This includes the synthesis and screening of new compounds for activity against a range of microorganisms, highlighting the role of furan derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).
Quorum Sensing Inhibitors
Furan derivatives have been synthesized as inhibitors of microbial quorum sensing, a process critical for microbial communication and biofilm formation. This application represents an innovative approach to tackling biofilm-associated infections and resistance (Benneche et al., 2008).
Properties
IUPAC Name |
(5E)-5-[[5-(2-bromophenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c19-14-4-2-1-3-13(14)15-6-5-12(24-15)11-16-17(22)20-18(25-16)21-7-9-23-10-8-21/h1-6,11H,7-10H2/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGCRBWGOSSVSW-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Br)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Br)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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